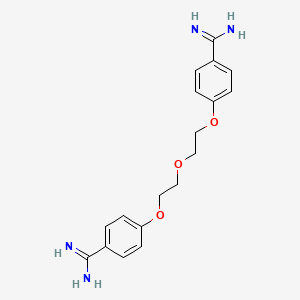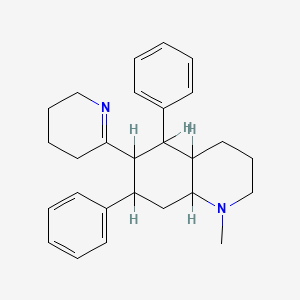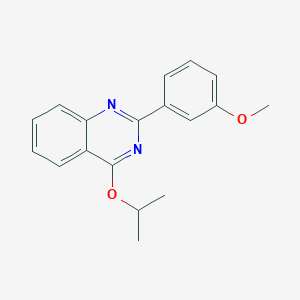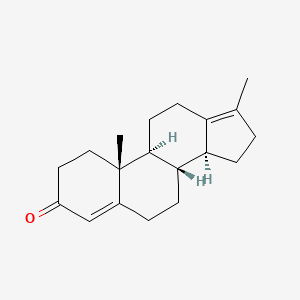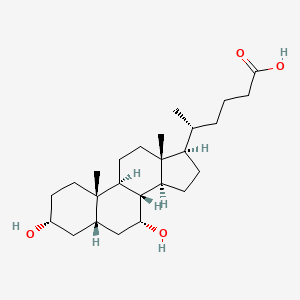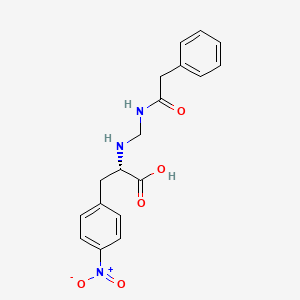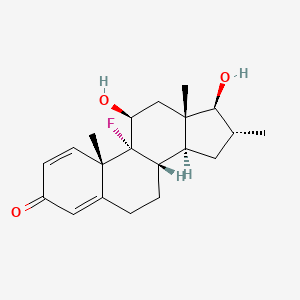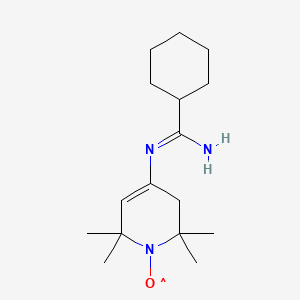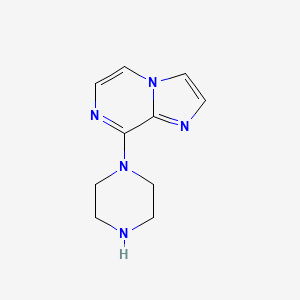
8-(1-Piperazinyl)imidazo(1,2-a)pyrazine
Overview
Description
“8-(1-Piperazinyl)imidazo(1,2-a)pyrazine” is a compound that acts as a versatile scaffold in organic synthesis and drug development . It has been used in the design and synthesis of acetylcholinesterase inhibitors (AChEIs) and antioxidants for the treatment of Alzheimer’s disease (AD) .
Synthesis Analysis
A series of 8-(piperazin-1-yl)imidazo[1,2-a]pyrazine derivatives have been designed and synthesized . The progress made in synthetic methods and its reactivity and multifarious biological activity have been compiled in a review .Molecular Structure Analysis
The molecular formula of “8-(1-Piperazinyl)imidazo(1,2-a)pyrazine” is C10H13N5. It has an average mass of 203.244 Da and a monoisotopic mass of 203.117096 Da .Chemical Reactions Analysis
Imidazo[1,2-a]pyrazine acts as a versatile scaffold in organic synthesis and drug development . It has been used in the design and synthesis of acetylcholinesterase inhibitors (AChEIs) and antioxidants .Physical And Chemical Properties Analysis
The molecular properties of all compounds were predicted online through the molinspiration server, and the best active compound matched the properties of most orally administered drugs .Scientific Research Applications
Alzheimer’s Disease Treatment
8-(piperazin-1-yl)imidazo[1,2-a]pyrazine derivatives have been synthesized and evaluated as potential acetylcholinesterase inhibitors (AChEIs) and antioxidants for the treatment of Alzheimer’s disease (AD) . These compounds exhibit moderate inhibitory activities toward acetylcholinesterase (AChE) and radical scavenging activities, which are beneficial in managing AD symptoms.
Organic Synthesis and Drug Development
This compound acts as a versatile scaffold in organic synthesis and drug development . It has been the subject of extensive research due to its reactivity and multifarious biological activity, making it a valuable asset in the creation of new pharmaceuticals.
Antioxidant Activity
Some derivatives of 8-(piperazin-1-yl)imidazo[1,2-a]pyrazine have shown promising results as antioxidants. These properties are crucial for protecting cells from oxidative stress, which is implicated in various diseases .
Molecular Docking Studies
Molecular docking studies of 8-(piperazin-1-yl)imidazo[1,2-a]pyrazine derivatives have provided insights into their interactions with biological targets, which is essential for drug design and development processes .
Mechanism of Action
The synthesized compounds of “8-(1-Piperazinyl)imidazo(1,2-a)pyrazine” exhibited moderate inhibitory activities toward acetylcholinesterase (AChE) and radical scavenging activities . The results of molecular docking studies indicate that one of the compounds can simultaneously bind to both CAS and PAS of AChE .
Future Directions
The “8-(1-Piperazinyl)imidazo(1,2-a)pyrazine” and its derivatives have shown promising results in the treatment of Alzheimer’s disease (AD) . Based on the biological activity and molecular properties, the best active compound is valuable for further development . The scientific community is expected to bring about future developments .
properties
IUPAC Name |
8-piperazin-1-ylimidazo[1,2-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5/c1-5-14(6-2-11-1)9-10-13-4-8-15(10)7-3-12-9/h3-4,7-8,11H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSHLOJVJEGEMSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=CN3C2=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50227346 | |
| Record name | 8-(1-Piperazinyl)imidazo(1,2-a)pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50227346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
76537-53-6 | |
| Record name | 8-(1-Piperazinyl)imidazo(1,2-a)pyrazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076537536 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-(1-Piperazinyl)imidazo(1,2-a)pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50227346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How do 8-(1-Piperazinyl)imidazo(1,2-a)pyrazine derivatives interact with their targets and what are the downstream effects?
A1: Research indicates that these derivatives exhibit inhibitory activity against acetylcholinesterase (AChE) [, ]. AChE is an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, these compounds can potentially increase acetylcholine levels in the brain. This is particularly relevant for diseases like Alzheimer's disease, where acetylcholine deficiency is a hallmark.
Q2: How does the structure of 8-(1-Piperazinyl)imidazo(1,2-a)pyrazine influence its activity and what modifications have been explored?
A2: The core structure of 8-(1-Piperazinyl)imidazo(1,2-a)pyrazine serves as a scaffold for various modifications that impact its biological activity. Studies have investigated the effects of alkyl and halogen substitutions on the imidazo[1,2-a]pyrazine ring [, ]. These modifications were found to influence the compound's binding affinity to different adrenergic receptor subtypes (alpha 1, alpha 2, beta 1, and beta 2) []. For instance, introducing a methyl group at specific positions on the ring system led to variations in receptor binding and hypoglycemic potency in animal models [].
Q3: What are the key analytical methods used to characterize and study 8-(1-Piperazinyl)imidazo(1,2-a)pyrazine derivatives?
A3: Researchers utilize a combination of techniques to characterize and investigate these compounds. Nuclear Magnetic Resonance (NMR) spectroscopy helps elucidate the structure and confirm the identity of synthesized derivatives []. Molecular docking studies provide insights into the binding modes and interactions of these compounds with their biological targets []. Furthermore, in vitro assays, such as enzyme inhibition assays and antioxidant activity measurements, help evaluate their biological activity and potency [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



